![molecular formula C13H18O3 B14230458 2-[(Benzyloxy)methoxy]pentan-3-one CAS No. 827308-07-6](/img/structure/B14230458.png)
2-[(Benzyloxy)methoxy]pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzyloxy)methoxy]pentan-3-one is an organic compound with the molecular formula C13H18O3 It is a derivative of pentanone, where the hydrogen atoms are substituted with benzyloxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]pentan-3-one typically involves the reaction of benzyloxy and methoxy substituents with a pentanone backbone. One common method is the reaction of o-vanillin with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like tetra-n-butylammonium iodide in acetone . This reaction yields the desired compound through a series of steps involving nucleophilic substitution and subsequent purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzyloxy)methoxy]pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Benzyloxy)methoxy]pentan-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Benzyloxy)methoxy]pentan-3-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Benzyloxy)methoxy]pentan-3-ol: A similar compound with an alcohol group instead of a ketone.
2-Ethoxy-4-methoxy-pentan-3-one: Another derivative with ethoxy and methoxy substituents.
Uniqueness
2-[(Benzyloxy)methoxy]pentan-3-one is unique due to its specific combination of benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
827308-07-6 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(phenylmethoxymethoxy)pentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-3-13(14)11(2)16-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
SJLHIXVEWHCJOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)OCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


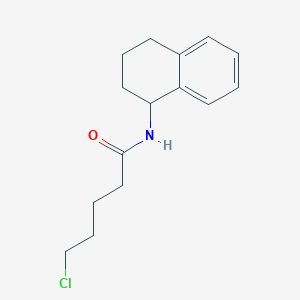
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
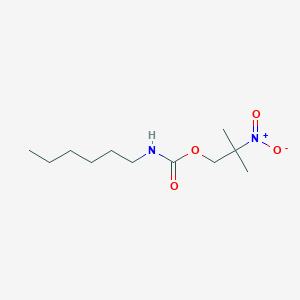
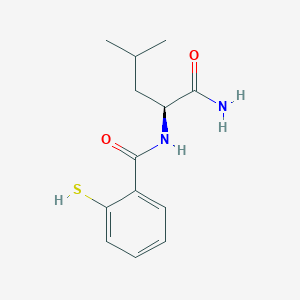
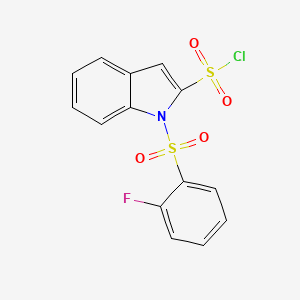
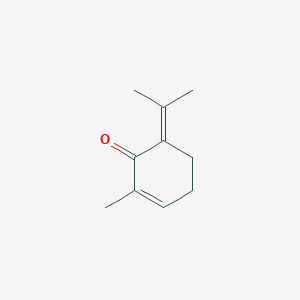
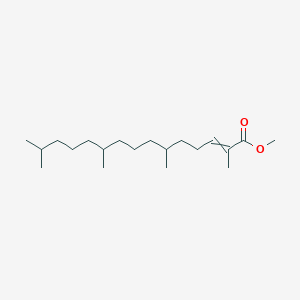
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)
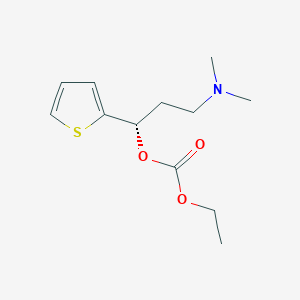
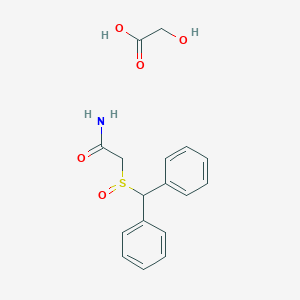
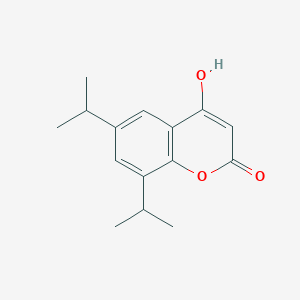
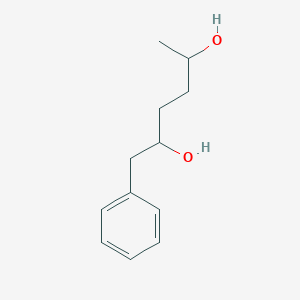
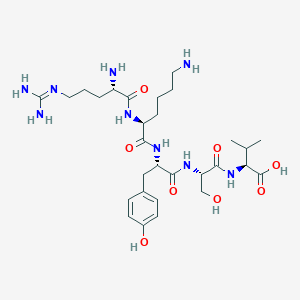
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)
